molecular formula C17H18ClNO3 B5716760 2-(4-chloro-2-methylphenoxy)-N-(2-ethoxyphenyl)acetamide

2-(4-chloro-2-methylphenoxy)-N-(2-ethoxyphenyl)acetamide

Cat. No. B5716760
M. Wt: 319.8 g/mol
InChI Key: PDPUMKGYHHGBPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the reaction of appropriate phenols with chloroacetamide derivatives in the presence of a solvent and a catalyst. For example, the synthesis of N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] Acetamide involves 4-phenoxyphenol and 2-chloroacetyl methylamine, using DMF as solvent and potassium carbonate as a catalyst, resulting in yields around 80% under optimized conditions (Gao Yonghong, 2009).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the compound's reactivity and properties. For compounds similar to 2-(4-chloro-2-methylphenoxy)-N-(2-ethoxyphenyl)acetamide, techniques such as IR, MS, and NMR spectroscopy are utilized for characterization. The structure often features specific torsion angles and intermolecular hydrogen bonding, as observed in related compounds (Rohan A. Davis & P. Healy, 2010).

Chemical Reactions and Properties

Chemical reactions involving similar compounds include reductive dehalogenation and reactions with sulfuryl chloride under specific conditions. The chemical properties are determined by the functional groups present in the molecule and their reactivity under different conditions (B. Latli & J. Casida, 1995).

Physical Properties Analysis

The physical properties such as melting point, boiling point, solubility, and crystalline structure are important for handling and application of the compound. While specific data on 2-(4-chloro-2-methylphenoxy)-N-(2-ethoxyphenyl)acetamide might not be available, related compounds provide a basis for understanding these aspects. The crystalline structure, for example, can be determined through X-ray crystallography, revealing the molecule's geometry and intermolecular interactions (B. Gowda et al., 2007).

Chemical Properties Analysis

The chemical properties are influenced by the structure of the compound, particularly the electronic configuration and the presence of functional groups. Studies on related compounds involve investigating their reactivity, stability under different conditions, and interactions with other chemicals. The synthesis and behavior of these compounds in chemical reactions can provide insights into their reactivity and potential applications (E. Ishmaeva et al., 2015).

properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(2-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-3-21-16-7-5-4-6-14(16)19-17(20)11-22-15-9-8-13(18)10-12(15)2/h4-10H,3,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPUMKGYHHGBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-2-methylphenoxy)-N-(2-ethoxyphenyl)acetamide

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